4-Bromonaphthalene-1-sulfonyl chloride is an important compound in organic chemistry, primarily utilized as a sulfonyl chloride derivative. Its molecular formula is , with a molecular weight of 305.58 g/mol. This compound is characterized by its electrophilic nature, making it a versatile reagent in various chemical reactions, particularly in the synthesis of sulfonamides and other derivatives.
4-Bromonaphthalene-1-sulfonyl chloride falls under the category of sulfonyl chlorides, which are reactive compounds containing the sulfonyl group () bonded to a chlorine atom. These compounds are known for their utility in organic synthesis, particularly for introducing sulfonyl groups into organic molecules.
The synthesis of 4-bromonaphthalene-1-sulfonyl chloride typically involves the chlorosulfonation of 4-bromonaphthalene using chlorosulfonic acid.
The typical reaction conditions include:
The molecular structure of 4-bromonaphthalene-1-sulfonyl chloride can be represented as follows:
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)Cl
InChI=1S/C10H6BrClO2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H
This structure indicates a naphthalene ring substituted with bromine at one position and a sulfonyl chloride group at another .
The compound's properties include:
4-Bromonaphthalene-1-sulfonyl chloride undergoes various chemical reactions due to its electrophilic nature:
The reaction conditions for nucleophilic substitutions typically require:
The mechanism involves the nucleophilic attack on the sulfur atom of the sulfonyl chloride by a nucleophile (e.g., amine). This results in the formation of a sulfonamide bond while releasing hydrochloric acid as a byproduct.
The efficiency of this reaction can be influenced by factors such as:
Relevant analytical techniques for characterization include:
4-Bromonaphthalene-1-sulfonyl chloride is utilized in various scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: